molecular formula C14H22N4O2 B2820695 1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide CAS No. 1436295-60-1

1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide

Cat. No.: B2820695
CAS No.: 1436295-60-1
M. Wt: 278.356
InChI Key: CLNVPEHQLLCTIZ-UHFFFAOYSA-N
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Description

Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .


Molecular Structure Analysis

In cycloalkanes, the carbon atoms are joined in a ring . All of the cycloalkanes, from cyclopentane upwards, exist as "puckered rings" . This is due to the strain caused by the deviation from the ideal tetrahedral angle (109.5°) that carbon prefers .


Physical And Chemical Properties Analysis

The physical and chemical properties of cycloalkanes depend on their specific structure and the functional groups they contain. They are generally nonpolar, hydrophobic, and less dense than water .

Scientific Research Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide

This study involves the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives, demonstrating the potential for developing new antibiotic and antibacterial drugs. The research highlights the versatility of carboxamide derivatives in drug development, showcasing a methodological approach to discovering novel therapeutic agents (G. Ahmed, 2007).

Potential Antidepressants

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their antidepressant potential. The study identified several derivatives with significant activity, indicating the potential of cyclopropanecarboxylic acid derivatives in developing new antidepressant therapies (B. Bonnaud et al., 1987).

Synthesis of 1-Arylcycloprop-2-ene-1-carboxamides

An efficient one-pot synthesis method for 1-arylcycloprop-2-ene-1-carboxamides was developed, applicable for preparing sensitive products. This study contributes to the field of organic chemistry by providing a cost-efficient synthesis pathway for compounds that might have further applications in medicinal chemistry and drug development (A. Edwards & M. Rubin, 2016).

Cyclopropane Derivatives as ACE Inhibitors

This research focuses on the synthesis and evaluation of monoamidic derivatives of cyclohexanedicarboxylic and cyclopentanedicarboxylic acids as angiotensin-converting enzyme (ACE) inhibitors. The study demonstrates the potential of cyclopropane-based structures in the development of novel ACE inhibitors, indicating their therapeutic potential in treating cardiovascular diseases (L. Turbanti et al., 1993).

Designing Anticancer Agents

Functionalized amino acid derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. This study shows the utility of amino acid derivatives in designing new anticancer agents, highlighting the importance of structural modifications in enhancing therapeutic efficacy (Vivek Kumar et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Cycloalkanes, in general, are flammable and should be handled with care .

Properties

IUPAC Name

1-[[2-(cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c15-7-8-16-12(19)10-18-14(5-1-2-6-14)13(20)17-9-11-3-4-11/h11,18H,1-6,8-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNVPEHQLLCTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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